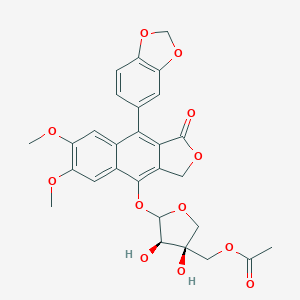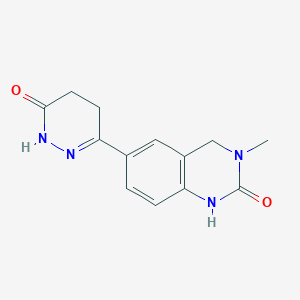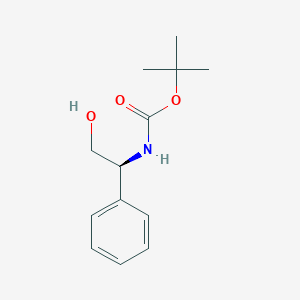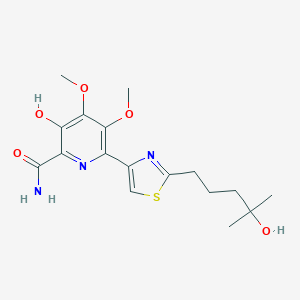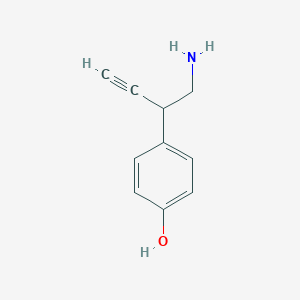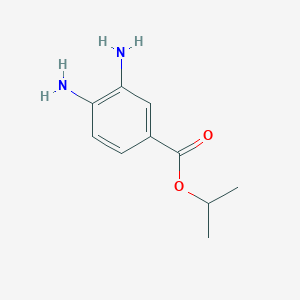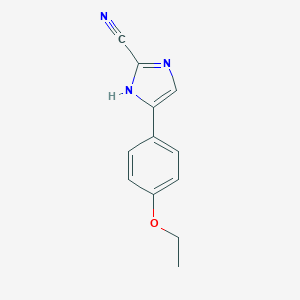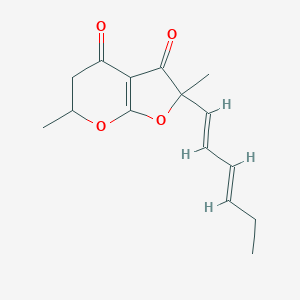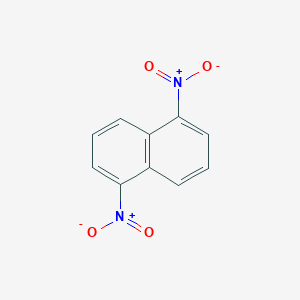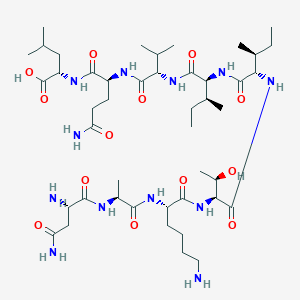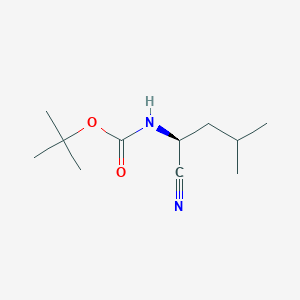
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine, also known as DMOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of amines and has a molecular formula of C10H16N2O.
Mécanisme D'action
The exact mechanism of action of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is not fully understood. However, it has been proposed that 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine binds to the sigma-1 receptor and modulates its activity, which leads to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has also been found to have anxiolytic and antidepressant effects, which make it a promising candidate for the development of drugs for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is its high affinity for the sigma-1 receptor, which makes it a potent modulator of this protein. 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is also relatively easy to synthesize, which makes it a useful tool for studying the sigma-1 receptor and its role in various diseases. However, one of the limitations of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is its potential toxicity, which needs to be carefully evaluated before using it in lab experiments.
Orientations Futures
There are several future directions for the study of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine. One of the main areas of research is the development of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine-based drugs for various diseases such as Alzheimer's disease, depression, and cancer. Another area of research is the study of the mechanism of action of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine and its effects on various cellular processes. Finally, there is a need for further evaluation of the potential toxicity of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine and its safety profile in humans.
Conclusion:
In conclusion, 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is a promising compound with potential applications in drug discovery and development. It has a high affinity for the sigma-1 receptor and has been found to have various biochemical and physiological effects. However, its potential toxicity needs to be carefully evaluated before using it in lab experiments. There are several future directions for the study of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine, which will further enhance our understanding of this compound and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine involves the reaction of 3-methyl-5-(2,2-dimethylpropanamido)oxazole with lithium aluminum hydride in tetrahydrofuran. This reaction leads to the formation of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine as a white solid with a yield of approximately 70%. The purity of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine can be further improved by recrystallization from methanol.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in regulating various cellular processes. 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has been found to be a potent modulator of the sigma-1 receptor, which makes it a promising candidate for the development of drugs for various diseases such as Alzheimer's disease, depression, and cancer.
Propriétés
Numéro CAS |
117109-18-9 |
|---|---|
Nom du produit |
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
Formule moléculaire |
C9H16N2O |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C9H16N2O/c1-7-4-8(12-11-7)5-9(2,3)6-10/h4H,5-6,10H2,1-3H3 |
Clé InChI |
PPARBKNRFBMSET-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CC(C)(C)CN |
SMILES canonique |
CC1=NOC(=C1)CC(C)(C)CN |
Synonymes |
5-Isoxazolepropanamine,-bta-,-bta-,3-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



